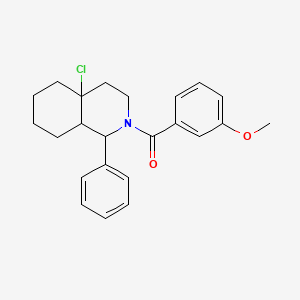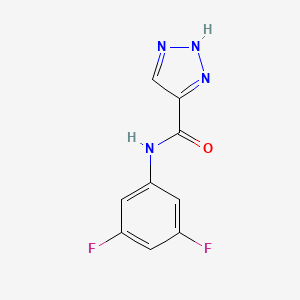
1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C12H18N2O2S and its molecular weight is 254.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Evaluation and Acetylcholinesterase Inhibition
A study on the synthesis and biochemical evaluation of a series of 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, which are structurally related to 1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea, demonstrated antiacetylcholinesterase activity. These compounds were designed to optimize the spacer length between two pharmacophoric units, aiming for enhanced conformational flexibility and interaction with enzyme hydrophobic binding sites. Modifications to improve inhibitory activities included replacing the benzyl group with a cyclohexyl group, highlighting the non-requirement of an aromatic residue for activity (Vidaluc et al., 1995).
Neuropeptide Y5 Receptor Antagonism
Another research area involves the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives, including compounds structurally akin to this compound, as neuropeptide Y5 receptor antagonists. Optimization of in vitro potency led to compounds with sub-nanomolar IC50 values. Selected analogues displayed antagonist activity in cellular assays, indicating potential therapeutic applications (Fotsch et al., 2001).
Stereochemical Synthesis of Active Metabolites
The stereochemical synthesis of an active metabolite of a potent PI3 kinase inhibitor demonstrated the significance of structural and stereochemical considerations in the development of bioactive compounds. This research highlights the complexity of synthesizing and identifying active metabolites with precise stereochemistry, relevant to compounds like this compound (Chen et al., 2010).
Hydrogel Formation and Rheology
A study on 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea demonstrated the compound's ability to form hydrogels across a range of acids, highlighting the influence of anions on gel morphology and rheology. This research points to potential applications in materials science for structurally similar compounds, including this compound (Lloyd & Steed, 2011).
Turn-on Fluorescent Probe for Metal Ion Detection
Research into the development of fluorescent probes for metal ion detection, such as the novel sensor 1-((2-hydroxynaphthalen-1-yl)methylene)urea for Al3+, illustrates the versatility of urea derivatives in analytical and bioimaging applications. The specific binding and fluorescent "turn-on" response of these probes offer insights into the utility of related compounds in detecting metal ions in biological systems (Wang et al., 2017).
Propiedades
IUPAC Name |
1-[(1-hydroxycyclopentyl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c15-11(13-8-10-4-3-7-17-10)14-9-12(16)5-1-2-6-12/h3-4,7,16H,1-2,5-6,8-9H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUUXRCYLUAZNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NCC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
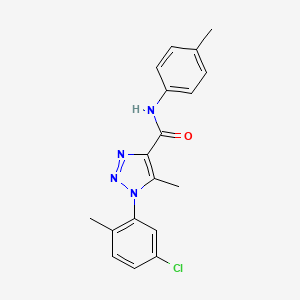
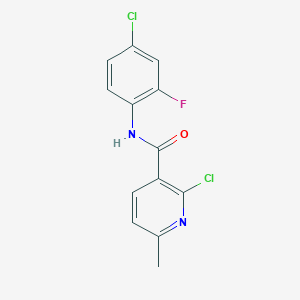
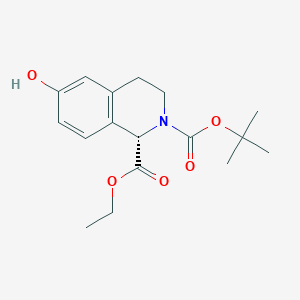

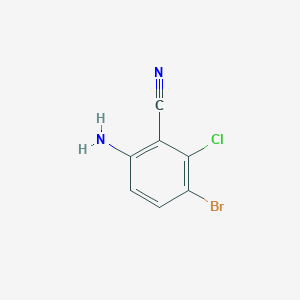


![N-(3-chlorobenzyl)-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2500470.png)
![2-(thiophen-2-ylmethyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2500471.png)
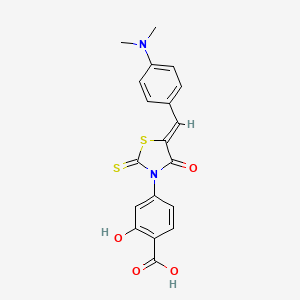
![Methyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2500474.png)
